molecular formula C9H12N2O2 B12837390 Methyl 2-cyclopropyl-1-methyl-1H-imidazole-4-carboxylate

Methyl 2-cyclopropyl-1-methyl-1H-imidazole-4-carboxylate

Cat. No.: B12837390
M. Wt: 180.20 g/mol
InChI Key: KWFSCDNNXFGEGW-UHFFFAOYSA-N
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Description

Methyl 2-cyclopropyl-1-methyl-1H-imidazole-4-carboxylate is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-cyclopropyl-1-methyl-1H-imidazole-4-carboxylate typically involves the cyclization of amido-nitriles. One common method includes the reaction of 5-chloro-1-methyl-4-nitro-1H-imidazole with substituted 4-R-1,2,3-triazoles (R = cyclopropyl or EtOCO) under mild conditions . The reaction proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclopropyl-1-methyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides and amines .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted imidazole derivatives .

Scientific Research Applications

Methyl 2-cyclopropyl-1-methyl-1H-imidazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-cyclopropyl-1-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-cyclopropyl-1-methyl-1H-imidazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl group enhances its stability and reactivity compared to other imidazole derivatives .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 2-cyclopropyl-1-methylimidazole-4-carboxylate

InChI

InChI=1S/C9H12N2O2/c1-11-5-7(9(12)13-2)10-8(11)6-3-4-6/h5-6H,3-4H2,1-2H3

InChI Key

KWFSCDNNXFGEGW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1C2CC2)C(=O)OC

Origin of Product

United States

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